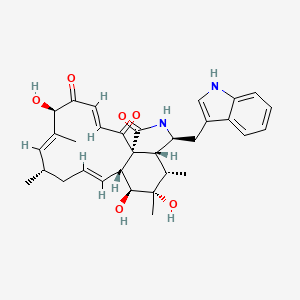

chaetoglobosin R

Description

Overview of Fungal Secondary Metabolites and Their Academic Significance

Fungi produce a vast and diverse array of organic compounds, which can be broadly categorized into primary and secondary metabolites. Primary metabolites are essential for the growth and development of the fungus, while secondary metabolites are not directly involved in these fundamental processes but often play crucial roles in the organism's interaction with its environment. tandfonline.comnih.gov These secondary metabolites exhibit a remarkable variety of chemical structures and biological activities. frontiersin.org

The academic significance of fungal secondary metabolites is immense. They are a rich source of novel chemical entities with a wide range of biological activities, including antibiotic, antiviral, cytotoxic, and immunosuppressive properties. tandfonline.comfrontiersin.org This has made them a focal point of research in medicine, pharmaceuticals, and agriculture. nih.govfrontiersin.org The discovery of penicillin, a secondary metabolite from the fungus Penicillium, marked a turning point in modern medicine and science. nih.gov Beyond their therapeutic potential, fungal secondary metabolites are also studied for their roles in ecological interactions, such as acting as virulence factors in pathogenic fungi or as protective agents against other microorganisms. frontiersin.org The study of these compounds often involves a combination of bioassay-guided isolation, advanced spectroscopic techniques for structure elucidation (like NMR and mass spectrometry), and exploration of their biosynthetic pathways. asm.org

Fungal secondary metabolites are typically classified into major families, including polyketides, terpenoids, non-ribosomal peptides, and alkaloids. tandfonline.comnih.gov These compounds often have complex and unique molecular architectures, making them challenging and exciting targets for chemical synthesis and biosynthetic studies. frontiersin.org

Contextualization of Chaetoglobosins within the Cytochalasan Alkaloid Family

Chaetoglobosins belong to the cytochalasan alkaloid family, a large and prominent group of fungal secondary metabolites. nih.gov Cytochalasans are characterized by a highly substituted perhydroisoindolone core fused to a macrocyclic ring. jmb.or.krmdpi.com The biosynthesis of these complex structures involves a hybrid polyketide synthase-non-ribosomal peptide synthetase (PKS-NRPS) enzyme. jmb.or.krrsc.org

The cytochalasan family is further subdivided based on the amino acid incorporated into the isoindolone moiety. beilstein-journals.org Chaetoglobosins are distinguished by the presence of a tryptophan-derived 10-(indol-3-yl) group. nih.govbeilstein-journals.orgresearchgate.net Other related sub-families include the cytochalasins (phenylalanine-derived), aspochalasins (leucine-derived), pyrichalasins (tyrosine-derived), and alachalasins (alanine-derived). beilstein-journals.org

Chaetoglobosins, like other cytochalasans, are known for their wide spectrum of biological activities. mdpi.com Many members of this group, including the well-studied chaetoglobosin A, exhibit significant cytotoxicity against various cancer cell lines. medchemexpress.comacs.org

Historical Perspective on the Discovery and Initial Academic Inquiry of Chaetoglobosin R

The first members of the chaetoglobosin family, chaetoglobosins A and B, were discovered in 1973. elsevier.es Since then, the family has expanded to include numerous analogues, with over 80 chaetoglobosins identified from various fungal genera, predominantly Chaetomium. researchgate.netelsevier.esplos.org

This compound was first reported in 2004 as a new metabolite isolated from the fungus Chaetomium globosum (CANU N60). acs.org Its discovery was the result of a screening program for cytotoxic compounds from New Zealand fungi. acs.org The structure of this compound was elucidated through detailed spectroscopic analysis, including high-resolution mass spectrometry (HRESMS) and various nuclear magnetic resonance (NMR) techniques (¹H, ¹³C, COSY, HSQC, and NOESY). acs.org

Initial academic inquiry revealed that this compound is isomeric with another newly discovered compound, chaetoglobosin Q, with the structural difference being the stereochemistry at the C-6 position of the cyclohexane (B81311) moiety. acs.org The relative configuration of the substituents on the cyclohexane ring in this compound was determined to be in a boat conformation, similar to that of chaetoglobosin A. acs.org

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C32H38N2O6 |

|---|---|

Molecular Weight |

546.7 g/mol |

IUPAC Name |

(1R,3E,6R,7E,9S,11E,13R,14S,15S,16S,17R,18S)-6,14,15-trihydroxy-18-(1H-indol-3-ylmethyl)-7,9,15,16-tetramethyl-19-azatricyclo[11.7.0.01,17]icosa-3,7,11-triene-2,5,20-trione |

InChI |

InChI=1S/C32H38N2O6/c1-17-8-7-10-22-29(38)31(4,40)19(3)27-24(15-20-16-33-23-11-6-5-9-21(20)23)34-30(39)32(22,27)26(36)13-12-25(35)28(37)18(2)14-17/h5-7,9-14,16-17,19,22,24,27-29,33,37-38,40H,8,15H2,1-4H3,(H,34,39)/b10-7+,13-12+,18-14+/t17-,19-,22-,24-,27-,28+,29-,31-,32+/m0/s1 |

InChI Key |

GXXPQGPTEVHUTJ-NOQRJRBPSA-N |

Isomeric SMILES |

C[C@H]\1C/C=C/[C@H]2[C@@H]([C@@]([C@H]([C@@H]3[C@@]2(C(=O)/C=C/C(=O)[C@@H](/C(=C1)/C)O)C(=O)N[C@H]3CC4=CNC5=CC=CC=C54)C)(C)O)O |

Canonical SMILES |

CC1CC=CC2C(C(C(C3C2(C(=O)C=CC(=O)C(C(=C1)C)O)C(=O)NC3CC4=CNC5=CC=CC=C54)C)(C)O)O |

Synonyms |

chaetoglobosin A chaetoglobosin B chaetoglobosin C chaetoglobosin D chaetoglobosin E chaetoglobosin F chaetoglobosin K chaetoglobosin Q chaetoglobosin R chaetoglobosin T chaetoglobosin U chaetoglobosin V chaetoglobosin W chaetoglobosin Y chaetoglobosins penochalasin K |

Origin of Product |

United States |

Occurrence, Isolation, and Production Methodologies for Academic Research

Natural Fungal Sources and Producing Strains of Chaetoglobosins, Including Chaetoglobosin R

Chaetoglobosins are produced by a diverse range of fungi, often isolated from various ecological niches. The identification of these producing organisms is the first step in obtaining these valuable compounds.

Filamentous fungi are the most well-documented producers of chaetoglobosins. Several species within the genera Chaetomium, Penicillium, and Aspergillus are known to synthesize these compounds. fao.org Chaetomium globosum, in particular, is a prolific producer of a wide array of chaetoglobosins and is frequently isolated from soil, decaying plant matter, and water-damaged buildings. nih.govwikipedia.orgcanada.ca Research has demonstrated that various species, including C. mollipilium, C. rectum, and C. subaffine, are also capable of producing chaetoglobosins. cdnsciencepub.comnih.gov The isolation process from these fungi typically involves cultivation on a suitable substrate, such as rice culture, followed by extraction of the metabolites. cdnsciencepub.comnih.gov

Endophytic fungi, which live symbiotically within plant tissues without causing disease, are another significant source of chaetoglobosins. mdpi.com These fungi are valued for their ability to produce a diverse range of bioactive secondary metabolites. mdpi.com For instance, Chaetomium globosum CDW7, an endophyte isolated from Ginkgo biloba, has been shown to produce this compound and T. mdpi.com Similarly, an endophytic Chaetomium sp. (UJN-EF006) from the leaves of Vaccinium bracteatum and the endophytic fungus Penicillium chrysogenum from the mangrove plant Myoporum bontioides have also been identified as producers of various chaetoglobosins. mdpi.comnih.gov The production of these compounds by endophytes may play a role in the host plant's defense mechanisms. mdpi.com

The production of chaetoglobosins, including this compound, is often highly dependent on the specific fungal strain. Different strains of the same species, isolated from different geographical locations or environments, can exhibit significant variations in their metabolite profiles. researchgate.net For example, a study of 25 Canadian strains of Chaetomium globosum isolated from indoor environments found that they primarily produced chaetoglobosins A, C, and F, along with other metabolites, with the amounts varying between strains. researchgate.net This variability highlights the importance of screening different isolates to identify high-yielding strains for the targeted production of this compound.

| Fungal Source Type | Representative Genera/Species | Notable Chaetoglobosins Produced |

| Filamentous Fungi | Chaetomium globosum | Chaetoglobosins A, C, F researchgate.net |

| Filamentous Fungi | Chaetomium mollipilium, C. rectum, C. subaffine | Chaetoglobosins cdnsciencepub.comnih.gov |

| Endophytic Fungi | Chaetomium globosum CDW7 (Ginkgo biloba) | This compound, Chaetoglobosin T mdpi.com |

| Endophytic Fungi | Penicillium chrysogenum V11 (Myoporum bontioides) | Penochalasin I, Penochalasin J, Chaetoglobosins A, C, F, G, E mdpi.com |

| Endophytic Fungi | Chaetomium sp. UJN-EF006 (Vaccinium bracteatum) | Five new and four known chaetoglobosins nih.gov |

Advanced Cultivation Strategies for Enhanced Metabolite Production in Research Settings

Due to often low production titers in wild-type strains, researchers have developed advanced cultivation strategies to enhance the yield of this compound and other desired metabolites in a laboratory environment.

The optimization of fermentation parameters is a critical strategy for increasing the production of secondary metabolites. Factors such as media composition, pH, temperature, and aeration can significantly influence fungal growth and metabolite synthesis. sciopen.com For Chaetomium globosum, studies have shown that a neutral pH is optimal for both growth and the production of chaetoglobosin C. nih.govmdpi.com The choice of culture media is also crucial; for instance, oatmeal agar (B569324) was found to support the highest production of chaetoglobosins A and C compared to other media like potato dextrose agar. researchgate.net By systematically adjusting these parameters, researchers can create an environment that favors the biosynthesis of specific chaetoglobosins. For example, solid-state fermentation using agricultural residues like cornstalk has been successfully optimized to enhance the production of chaetoglobosin A. sciopen.comelsevier.esnih.gov

| Fermentation Parameter | Influence on Chaetoglobosin Production |

| pH | Neutral pH favors growth and production of certain chaetoglobosins in C. globosum. nih.govmdpi.com |

| Temperature | Optimal temperature varies by strain but is crucial for enzymatic activity. sciopen.com |

| Culture Media | Media composition, such as the carbon and nitrogen source, significantly impacts yield. researchgate.net |

| Substrate | Solid substrates like cornstalk can be used and optimized for production. elsevier.esnih.gov |

Co-cultivation, which involves growing two or more different microorganisms in the same culture, has emerged as a promising technique to induce or enhance the production of secondary metabolites. This strategy mimics the natural interactions and competition that fungi experience in their native ecosystems. These microbial interactions can trigger the expression of otherwise silent biosynthetic gene clusters, leading to the production of novel compounds or increased yields of known metabolites. While specific examples focusing solely on this compound are not detailed in the provided context, the principle has been widely applied in fungal biotechnology to unlock cryptic metabolic potential. The success of this approach is highly dependent on the specific pairing of microorganisms and the cultivation conditions employed.

Extraction Techniques for Academic Investigation

The initial step in isolating this compound and related compounds from fungal cultures involves extraction, a process designed to separate the desired metabolites from the fermentation broth and mycelia.

Solvent-based extraction is the most common method for the initial recovery of chaetoglobosins from fungal fermentation. The choice of solvent is critical for achieving high extraction efficiency. A variety of organic solvents have been successfully used in academic research to extract these compounds from the culture filtrate or mycelia.

Commonly employed solvents include ethyl acetate (B1210297), methanol (B129727), acetone, and chloroform. elsevier.esmdpi.com Ethyl acetate is frequently selected due to its high extraction efficiency and favorable properties like stability and low toxicity. asianpubs.orgmdpi.com In some protocols, the fermentation broth is extracted multiple times with a solvent like ethyl acetate to maximize the yield. mdpi.com Other research has documented the use of methanol or 2-butanone (B6335102) to extract the mycelia and media. mdpi.comnih.gov The selection often depends on the specific fungal strain and the polarity of the target chaetoglobosin compounds.

Table 1: Solvents Used in the Extraction of Chaetoglobosins

| Solvent | Fungal Source Context | Reference |

|---|---|---|

| Ethyl Acetate | Chaetomium globosum C2F17 (rice fermentation) | mdpi.com |

| Taxol-producing fungal strain | asianpubs.org | |

| Chaetomium sp. UJN-EF006 | nih.gov | |

| Methanol | Chaetomium globosum (on agar plates) | mdpi.com |

| Acetone | Chaetomium globosum (on cornstalks) | elsevier.es |

| Emericellopsis sp. SCSIO41202 | mdpi.com | |

| 2-Butanone | Discosia rubi | nih.gov |

While traditional solvent-based methods are well-established for the extraction of chaetoglobosins, the application of emerging extraction technologies specifically for this compound is not extensively detailed in the available literature. Modern techniques such as supercritical fluid extraction, microwave-assisted extraction, or ultrasonic-assisted extraction, which can offer advantages in terms of efficiency and selectivity while reducing solvent consumption, represent potential areas for future research in the isolation of this specific compound.

Chromatographic and Non-Chromatographic Purification Strategies in Research

Following initial extraction, the crude extract contains a complex mixture of compounds. A multi-step purification process, heavily reliant on chromatographic techniques, is necessary to isolate this compound in a pure form for structural elucidation and bioactivity studies.

The purification of chaetoglobosins is typically a multi-step process involving various chromatographic methods to separate compounds based on their physicochemical properties like polarity, size, and affinity.

A common sequence begins with column chromatography (CC) using stationary phases like silica (B1680970) gel or D101 macroporous resin. mdpi.comnih.gov This initial step fractionates the crude extract into several less complex mixtures. Subsequent purification often involves gel filtration chromatography, such as with Sephadex LH-20, which separates molecules based on size. nih.gov The final step to achieve high purity is almost always preparative or semi-preparative high-performance liquid chromatography (HPLC), typically using a reversed-phase column such as a C18 column. mdpi.comasianpubs.org

Table 2: Typical Chromatographic Purification Sequence for Chaetoglobosins

| Step | Technique | Stationary Phase/Column | Purpose | Reference |

|---|---|---|---|---|

| 1 | Column Chromatography (CC) | Silica Gel | Initial fractionation of crude extract | mdpi.comnih.gov |

| 2 | Gel Filtration CC | Sephadex LH-20 | Size-based separation of fractions | nih.gov |

| 3 | Preparative/Semi-preparative HPLC | Reversed-Phase C18 | Final purification to yield pure compound | mdpi.comasianpubs.org |

Bioactivity-guided fractionation is a powerful strategy used to isolate novel or known bioactive compounds from a complex mixture. In this approach, the fractions obtained at each stage of the separation process are tested for a specific biological activity. The active fractions are then selected for further purification, efficiently homing in on the compound responsible for the observed effect.

This methodology has been instrumental in the study of chaetoglobosins. For instance, in the search for antifungal agents, fractions from the crude extract of a fungus would be tested against a pathogen like Sclerotinia sclerotiorum. nih.govresearchgate.net Fractions demonstrating significant growth inhibition are then subjected to further chromatographic separation. This iterative process of separation and bioassay continues until a pure, active compound is isolated. nih.govnih.gov this compound has been identified as having antifungal activity, making bioactivity-guided fractionation a key methodology for its isolation from fungal sources. nih.gov

Molecular Mechanisms of Action and Biological Activities in Research Models

Interaction with Actin Cytoskeleton and Cellular Processes

Chaetoglobosin R, like other members of the cytochalasan family of mycotoxins, is recognized for its profound effects on the actin cytoskeleton. canada.canih.govfrontiersin.org This interaction is central to its biological activities, leading to the disruption of numerous cellular functions that are dependent on the dynamic nature of actin filaments. canada.cafrontiersin.orgfrontiersin.org

Disruption of Microfilament Dynamics

The inhibition of actin polymerization by this compound directly leads to the disruption of microfilament dynamics. nih.govfrontiersin.org The actin cytoskeleton is a highly dynamic structure, constantly undergoing assembly and disassembly, which is crucial for maintaining cell shape, motility, and internal organization. fermentek.com By capping actin filaments, this compound and its analogs alter these dynamic properties. nih.govfrontiersin.org This disruption manifests as a breakdown of the organized actin filament network. nih.gov In cellular models, treatment with chaetoglobosins results in noticeable changes to the actin cytoskeleton, including the depolymerization of actin stress fibers. researchgate.net This interference with the microfilament network underlies many of the observed cellular effects of these compounds. canada.cafrontiersin.org

Effects on Cytokinesis, Intracellular Motility, and Exo- and Endocytosis

The disruption of the actin cytoskeleton by chaetoglobosins has significant consequences for several key cellular processes. frontiersin.org

Cytokinesis: This is the final stage of cell division where the cytoplasm of a single eukaryotic cell is divided to form two daughter cells. This process is heavily reliant on a contractile ring composed of actin and myosin filaments. By inhibiting actin polymerization, chaetoglobosins interfere with the formation and function of this contractile ring, leading to a failure of cytokinesis. mdpi.com This can result in the formation of large, multinucleated cells. mdpi.com Chaetoglobosin K, a related compound, has been shown to inhibit cytokinesis in ras-transformed epithelial cells. nih.gov

Intracellular Motility: The actin cytoskeleton provides the tracks for the movement of organelles and other cellular components. The dynamic nature of actin filaments is essential for these transport processes. By disrupting microfilament dynamics, chaetoglobosins can impair intracellular motility. frontiersin.org This can affect processes such as organelle positioning and the transport of vesicles.

Exo- and Endocytosis: These processes, which involve the transport of molecules into (endocytosis) and out of (exocytosis) the cell, are also dependent on the actin cytoskeleton. mdpi.comnih.gov The plasma membrane remodeling and vesicle movement required for both exo- and endocytosis are facilitated by dynamic actin networks. biorxiv.org By interfering with actin polymerization, chaetoglobosins can inhibit these crucial transport mechanisms, affecting nutrient uptake, waste removal, and cell signaling. frontiersin.orgbiorxiv.org

Modulatory Effects on Cellular Signaling Pathways

Beyond its direct effects on the actin cytoskeleton, this compound and its analogs have been shown to modulate key cellular signaling pathways that are critical for cell growth, proliferation, and survival.

Impact on MAPK and PI3K-AKT-mTOR Pathways

The Mitogen-Activated Protein Kinase (MAPK) and the Phosphatidylinositol 3-kinase (PI3K)-AKT-mammalian Target of Rapamycin (mTOR) pathways are two of the most important signaling cascades in cancer biology, regulating a wide range of cellular processes. thermofisher.commdpi.com

Research on chaetoglobosin A has demonstrated its ability to activate the MAPK pathway in human bladder cancer cells. researchgate.netnih.gov Specifically, treatment with chaetoglobosin A led to increased phosphorylation of JNK and p38, which are associated with cellular stress and apoptosis, as well as ERK1/2, which is typically involved in cell growth. nih.gov

The PI3K-AKT-mTOR pathway is also a target of chaetoglobosins. Studies have shown that chaetoglobosin K can inhibit the phosphorylation of Akt, a key component of this pathway, in ras-transformed cells. nih.gov Furthermore, chaetoglobosin A has been found to modulate the PI3K-AKT-mTOR pathway in bladder cancer cells, leading to increased levels of phosphorylated PI3K and AKT, while inhibiting the phosphorylation of mTOR. nih.gov This complex interplay suggests that chaetoglobosins can induce apoptosis by co-regulating the MAPK and PI3K-AKT-mTOR pathways. researchgate.netnih.gov The ability of chaetoglobosins to sensitize cancer cells to inhibitors of the PI3K pathway further highlights the significance of this interaction. researchgate.net

Table 1: Effects of Chaetoglobosins on MAPK and PI3K-AKT-mTOR Signaling Pathways in Research Models

| Compound | Cell Line | Pathway Affected | Observed Effect | Reference |

| Chaetoglobosin A | T-24 human bladder cancer | MAPK | Increased phosphorylation of JNK, p38, and ERK1/2 | nih.gov |

| Chaetoglobosin A | T-24 human bladder cancer | PI3K-AKT-mTOR | Increased p-PI3K and p-AKT, inhibited p-mTOR | nih.gov |

| Chaetoglobosin K | ras-transformed liver epithelial | PI3K-AKT | Decreased phosphorylation of Akt | nih.gov |

| Chaetoglobosin K | Human lung carcinoma | JNK and Akt | Dual inhibition of Akt and JNK phosphorylation | nih.gov |

Influence on Toll-like Receptor (TLR) Mediated Responses

Toll-like receptors (TLRs) are a class of proteins that play a crucial role in the innate immune system by recognizing pathogen-associated molecular patterns. The activation of TLRs triggers signaling cascades that lead to the production of inflammatory cytokines and other immune responses.

Chaetoglobosin Vb has been shown to exert anti-inflammatory effects by modulating TLR4-mediated signaling pathways in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. sci-hub.se Specifically, Chaetoglobosin Vb was found to suppress the phosphorylation of p38, ERK, and JNK MAPKs, which are downstream of TLR4. sci-hub.se It also inhibited the translocation of the NF-κB p65 subunit into the nucleus, a key step in the inflammatory response. sci-hub.se Another related compound, chaetoglobosin Fex, has also been reported to inhibit the induction of inflammatory mediators through TLR4 signaling in macrophages. nih.gov These findings indicate that certain chaetoglobosins can dampen inflammatory responses by interfering with TLR-mediated signaling pathways.

Evaluated Biological Activities of this compound and Related Analogs in Academic Models

This compound and its structural analogs, a class of cytochalasan alkaloids primarily produced by fungi of the genus Chaetomium, have been the subject of numerous studies to evaluate their biological activities. acs.orgresearchgate.net These investigations have revealed a broad spectrum of effects, including antifungal, antibacterial, phytotoxic, nematicidal, and cell-line specific cytotoxic activities. nih.gov The diverse bioactivities of these compounds are largely attributed to their interaction with actin, a critical protein in eukaryotic cells, which disrupts various cellular processes. acs.orgfrontiersin.org

Antifungal Activities (e.g., reported for this compound)

This compound, along with several of its analogs, has demonstrated notable antifungal properties against a range of phytopathogenic fungi. Research has shown that this compound, isolated from the endophytic fungus Chaetomium globosum, exhibits significant growth inhibitory activity against Rhizopus stolonifer and Coniothyrium diplodiella, two fungi responsible for plant diseases like peach rot and grape white rot. nih.govnih.gov In one study, this compound, alongside chaetoglobosins A, C, D, E, and G, displayed considerable inhibitory effects against both of these fungi at a concentration of 20 μ g/disc . nih.govnih.gov

Other chaetoglobosin analogs have also shown potent antifungal effects. For instance, chaetoglobosins A and C have been reported to have marked inhibitory effects on Mucor miehei. mdpi.com Chaetoglobosin A has also demonstrated significant growth inhibitory activity against other plant pathogenic fungi, including Setosphaeria turcica, Botrytis cinerea, Sclerotinia sclerotiorum, Rhizopus stolonifer, and Coniothyrium diplodiella. mdpi.com Furthermore, Chaetoglobosin V and Chaetoglobosin G have exhibited high antifungal activity against Alternaria solani. mdpi.com The antifungal activity of various chaetoglobosins against different fungal species is detailed in the table below.

| Compound/Analog | Tested Organism(s) | Observed Effect |

| This compound | Rhizopus stolonifer, Coniothyrium diplodiella | Significant growth inhibition. nih.govnih.gov |

| Chaetoglobosin A | Rhizopus stolonifer, Coniothyrium diplodiella | Significant growth inhibition. nih.govnih.gov |

| Chaetoglobosin C | Rhizopus stolonifer, Coniothyrium diplodiella | Significant growth inhibition. nih.govnih.gov |

| Chaetoglobosin D | Rhizopus stolonifer, Coniothyrium diplodiella | Significant growth inhibition. nih.govnih.gov |

| Chaetoglobosin E | Rhizopus stolonifer, Coniothyrium diplodiella | Significant growth inhibition. nih.govnih.gov |

| Chaetoglobosin G | Rhizopus stolonifer, Coniothyrium diplodiella | Significant growth inhibition. nih.govnih.gov |

| Penochalasin J | Colletotrichum gloeosporioides | Potent antifungal activity (MIC = 25.08 μM). frontiersin.org |

| Chaetoglobosin C | Rhizoctonia solani | Remarkable inhibition (MIC = 23.66 μM). mdpi.com |

| Armochaetoglobosin I | Rhizoctonia solani | Remarkable inhibition (MIC = 12.11 μM). mdpi.com |

Antibacterial Activities

While the primary focus of much of the research has been on antifungal and cytotoxic effects, some chaetoglobosins have also been evaluated for their antibacterial activities. Studies have shown that certain analogs of this compound possess activity against both Gram-positive and Gram-negative bacteria. For example, chaetoglobosins A, B, D, and J were reported to have antimicrobial activity against Bacillus subtilis. acs.org Chaetoglobosin A has also been noted for its activity against Helicobacter pylori and Staphylococcus aureus. acs.org

Further research has identified other chaetoglobosins with antibacterial properties. One study found that a chaetoglobosin analog exhibited antibacterial activity against Klebsiella pneumoniae with a Minimum Inhibitory Concentration (MIC) of 4.0 μg/mL. nih.gov Another study reported that Chaetoglobosin B showed weak antibacterial activity against Staphylococcus aureus and Escherichia coli. researchgate.net The table below summarizes the antibacterial activities of various chaetoglobosin analogs.

| Compound/Analog | Tested Organism | Observed Effect |

| Chaetoglobosin A | Bacillus subtilis, Helicobacter pylori, Staphylococcus aureus | Antimicrobial activity. acs.org |

| Chaetoglobosin B | Bacillus subtilis, Staphylococcus aureus, Escherichia coli | Antimicrobial activity. acs.orgresearchgate.net |

| Chaetoglobosin D | Bacillus subtilis | Antimicrobial activity. acs.org |

| Chaetoglobosin J | Bacillus subtilis | Antimicrobial activity. acs.org |

| Unspecified Analog | Klebsiella pneumoniae | Antibacterial activity (MIC = 4.0 μg/mL). nih.gov |

Phytotoxic Effects

The phytotoxic potential of chaetoglobosins has been another area of investigation, with several analogs demonstrating inhibitory effects on plant growth. Early studies reported that chaetoglobosins A, C, and O exhibit phytotoxicity against alfalfa seedlings. acs.org More recent research has expanded on these findings, evaluating the phytotoxic effects of a wider range of chaetoglobosins on other plant species.

In one such study, the phytotoxic effects of several chaetoglobosins were assayed on radish (Raphanus sativus) seedlings. researchgate.net Compounds such as chaetoglobosins A, G, V, Vb, and C, as well as chaetoglobosins E, F, and Fex, were tested. researchgate.net Several of these compounds significantly inhibited the growth of radish seedlings at a concentration of 50 ppm, with inhibitory rates exceeding 60%, which was comparable to or even superior to the positive control, glyphosate. researchgate.net These findings suggest that certain chaetoglobosins have the potential to act as natural herbicides.

| Compound/Analog | Tested Plant | Observed Effect |

| Chaetoglobosin A | Alfalfa seedlings, Radish seedlings | Phytotoxicity, significant growth inhibition. acs.orgresearchgate.net |

| Chaetoglobosin C | Alfalfa seedlings, Radish seedlings | Phytotoxicity, significant growth inhibition. acs.orgresearchgate.net |

| Chaetoglobosin O | Alfalfa seedlings | Phytotoxicity. acs.org |

| Chaetoglobosin G | Radish seedlings | Significant growth inhibition. researchgate.net |

| Chaetoglobosin V | Radish seedlings | Significant growth inhibition. researchgate.net |

| Chaetoglobosin F | Radish seedlings | Significant growth inhibition. researchgate.net |

Nematicidal Activities

Several chaetoglobosins have been identified as having potent nematicidal activities, suggesting their potential use in the control of parasitic nematodes. Research has shown that Chaetoglobosin A and its derivative, 19-O-acetylchaetoglobosin A, exhibited significant nematicidal activity against Heterodera filipjevi, a cereal cyst nematode. mdpi.com At concentrations of 50 and 100 μg/mL, both compounds were able to paralyze the nematode. mdpi.com

Other studies have reported the nematicidal effects of different chaetoglobosins against the free-living nematode Caenorhabditis elegans. semanticscholar.org For instance, a chaetoglobosin derivative showed moderate to weak activity against C. elegans. semanticscholar.org The nematicidal activity of chaetoglobosins is a promising area of research for the development of new, biologically-based nematicides.

| Compound/Analog | Tested Nematode | Observed Effect |

| Chaetoglobosin A | Heterodera filipjevi | Paralyzing effect at 50 and 100 μg/mL. mdpi.com |

| 19-O-acetylchaetoglobosin A | Heterodera filipjevi | Paralyzing effect at 50 and 100 μg/mL. mdpi.com |

| Chaetoglobosin Derivative | Caenorhabditis elegans | Moderate to weak nematicidal activity. semanticscholar.org |

| Chaetoglobosin B | Meloidogyne javanica | Nematicidal activity (LC50 = 107.7 μg/ml after 72h). frontiersin.org |

Cell-Line Specific Activities

The cytotoxic effects of chaetoglobosins have been extensively studied across a variety of cell lines, revealing cell-line specific activities. A significant finding is the reported inactivity of this compound against the P388 murine leukemia cell line. acs.org This is in stark contrast to many of its analogs, including chaetoglobosins A, B, D, J, Q, and T, as well as prochaetoglobosins I and II, which all demonstrated significant cytotoxicity against the same cell line. acs.org

The cytotoxic activity of chaetoglobosins is not limited to the P388 cell line. Chaetoglobosins A, B, C, D, E, F, G, and J have all been shown to be cytotoxic against HeLa cells, with IC50 values ranging from 3.2 to 20 μg/mL. acs.org Furthermore, Chaetoglobosin A has exhibited strong cytotoxicity against other human cancer cell lines. acs.org The diverse cytotoxic profiles of these compounds underscore the importance of the specific chemical structure in determining biological activity.

| Compound/Analog | Cell Line | Observed Effect |

| This compound | P388 murine leukemia | Inactive. acs.org |

| Chaetoglobosin A | P388 murine leukemia, HeLa, HCT116 | Significant cytotoxicity. acs.orgresearchgate.net |

| Chaetoglobosin B | P388 murine leukemia, HeLa | Significant cytotoxicity. acs.org |

| Chaetoglobosin D | P388 murine leukemia, HeLa | Significant cytotoxicity. acs.org |

| Chaetoglobosin J | P388 murine leukemia, HeLa | Significant cytotoxicity. acs.org |

| Chaetoglobosin Q | P388 murine leukemia | Significant cytotoxicity. acs.org |

| Chaetoglobosin T | P388 murine leukemia | Significant cytotoxicity. acs.org |

| 20-dihydrochaetoglobosin A | HCT116 human colon cancer | Remarkable cytotoxicity (IC50 = 8.44 μM). researchgate.net |

| Chaetoglobosin Fa | HCT116 human colon cancer | Markedly increased cytotoxicity. researchgate.net |

Structure Activity Relationship Sar Investigations

Impact of Macrocyclic Ring Modifications on Biological Activity

Modifications within the large macrocyclic ring of chaetoglobosins have a profound effect on their biological activity. The substitution pattern, including the presence and position of hydroxyl and carbonyl groups, is a key factor.

Chaetoglobosin R itself has been reported as inactive in certain cytotoxicity assays, such as against the P388 murine leukemia cell line. acs.org This contrasts with many other chaetoglobosins that exhibit significant cytotoxic effects. acs.org The structural features of this compound's macrocycle, particularly the arrangement of functional groups, are believed to contribute to this lack of activity.

A comparative analysis with related compounds highlights the importance of the oxygenation pattern on the macrocycle. For instance, a study comparing this compound with cytoglobosin H revealed a critical difference in the positioning of a carbonyl and a hydroxyl group. mdpi.com In this compound, a hydroxyl group is located at C-19 and a ketone at C-20. Conversely, in cytoglobosin H, these positions are reversed, with a carbonyl at C-19 and a hydroxyl group at C-20. mdpi.com This seemingly minor positional isomerization dramatically influences the molecule's bioactivity, suggesting that the specific arrangement of these functional groups is a critical determinant for cytotoxicity.

Further evidence comes from comparing this compound to chaetoglobosin T. The latter compound, which shows cytotoxic activity, differs in the macrocycle by having a methylene (B1212753) group at C-20 (instead of a ketone) and a trisubstituted olefin between C-6 and C-7 (instead of a diol). acs.org These alterations underscore the sensitivity of the biological activity to the structural and electronic properties of the macrocyclic ring.

| Compound | C-19 Functional Group | C-20 Functional Group | C-6/C-7 Feature | Reported Cytotoxicity (P388) |

| This compound | Hydroxyl (-OH) | Ketone (=O) | Diol | Inactive acs.org |

| Cytoglobosin H | Ketone (=O) | Hydroxyl (-OH) | Diol | Active (IC₅₀ data varies) mdpi.com |

| Chaetoglobosin T | Ketone (=O) | Methylene (-CH₂) | Olefin (C=C) | Active acs.org |

Role of Isoindole Moiety Variations in Activity Modulation

The defining feature of the chaetoglobosin family is the presence of an indole (B1671886) group attached at the C-10 position of the perhydroisoindolone core. acs.orgmdpi.com This indole moiety originates from the amino acid tryptophan during biosynthesis. frontiersin.org This structural element is a primary point of differentiation from other cytochalasans, such as cytochalasin B, which typically incorporate a phenyl group from phenylalanine. rsc.org

The indole ring system plays a significant role in modulating the biological activity. Its specific electronic and steric properties are crucial for the interaction with biological targets, which for many cytochalasans is the protein actin. acs.org While direct SAR studies involving the modification of the indole ring on this compound are limited, comparisons across the broader cytochalasan class provide valuable insights. The substitution of the phenyl ring in cytochalasins with the indole ring in chaetoglobosins leads to a distinct set of biological activities, indicating the importance of this moiety. acs.orgrsc.org

Recent synthetic strategies have focused on late-stage modifications at the C-10 position of the cytochalasan scaffold, allowing for the introduction of non-natural aromatic residues. rsc.org Such approaches are vital for conducting detailed SAR studies to probe the specific interactions of the indole group and to explore how variations in its structure could potentially enhance or alter the biological activity of this compound and its analogues.

Influence of Stereochemistry on Biological Profiles

The complex three-dimensional structure of chaetoglobosins, characterized by multiple chiral centers, means that stereochemistry is a critical factor influencing their biological activity. acs.org Even subtle changes in the spatial arrangement of substituents can lead to significant differences in biological effect.

The comparison between this compound and the structurally related cytoglobosin H illustrates the impact of stereochemistry. Beyond the positional isomerism of the hydroxyl and carbonyl groups in the macrocycle, these compounds also differ in the relative stereochemistry at the C-6 position. mdpi.com This stereochemical variance, in combination with the macrocyclic functional group changes, contributes to their distinct biological profiles.

The relative stereochemistry of chaetoglobosins is often determined through advanced spectroscopic techniques like NOESY, analysis of vicinal coupling constants, and by comparison to compounds with known stereostructures confirmed by X-ray crystallography, such as chaetoglobosin A. acs.org The defined stereochemical configuration is essential for the molecule to adopt the correct conformation for binding to its biological targets. Any alteration, whether at the C-6 position or other stereocenters, can disrupt this fit, leading to a reduction or complete loss of activity, as observed with this compound in certain assays. acs.orgmdpi.com

| Compound Feature | This compound | Cytoglobosin H | Impact on Activity |

| Stereocenter C-6 | Distinct relative stereochemistry mdpi.com | Different relative stereochemistry from this compound mdpi.com | Contributes to differing biological profiles between the two compounds. mdpi.com |

| Macrocycle Isomerism | C-19-OH, C-20=O mdpi.com | C-19=O, C-20-OH mdpi.com | A primary driver of the difference in cytotoxicity. mdpi.com |

Directed Derivatization for SAR Elucidation

Directed derivatization is a powerful tool for elucidating the structure-activity relationships of complex natural products. By systematically modifying a parent structure and evaluating the biological activity of the resulting analogues, researchers can identify the key pharmacophoric elements. While specific derivatization studies starting from this compound are not extensively documented, research on closely related chaetoglobosins provides a clear framework for how such SAR elucidation can be approached.

For example, the acetylation of hydroxyl groups is a common derivatization strategy. The study of compounds like 19-O-acetylchaetoglobosin D and 19-O-acetylchaetoglobosin B helps to understand the role of the C-19 hydroxyl group in activity. acs.org Applying such a modification to this compound could clarify the importance of its C-19 hydroxyl group, which is a key feature distinguishing it from more active analogues like cytoglobosin H. mdpi.com

Chemical Synthesis and Semisynthesis Approaches

Total Synthesis Strategies for Chaetoglobosins

The total synthesis of chaetoglobosins, a subgroup of the broader cytochalasan family, presents a formidable challenge due to their complex molecular structure. This structure is characterized by a densely functionalized perhydroisoindolone core, a macrocyclic ring, and multiple stereocenters. apsnet.orgbeilstein-journals.org While the total synthesis of chaetoglobosin R specifically has not been detailed in the literature, strategies developed for closely related family members illustrate the general approaches required.

Retrosynthetic analysis is a method used to deconstruct a target molecule into simpler, commercially available starting materials. egrassbcollege.ac.ind-nb.infojournalspress.com For chaetoglobosins, this analysis typically disconnects the molecule into two primary building blocks: the isoindolone core and the macrocyclic fragment. gu.se

A common strategy involves the late-stage formation of the macrocycle. For instance, studies toward the total synthesis of chaetoglobosins B and D focused on the initial, separate construction of the isoindolone core and the macrocyclic portion. gu.se The isoindolone core itself is often assembled via a Diels-Alder reaction, a bioinspired strategy that mimics the proposed natural biosynthetic pathway. beilstein-journals.org However, this approach can face challenges, such as the decomposition of intermediates during the Diels-Alder reaction. gu.se

In the synthesis of related compounds, such as chaetoglobin A, a different retrosynthetic approach was taken. The molecule was disconnected at the isoquinoline (B145761) moiety, which could be formed late in the synthesis by amination of a bicyclic core intermediate. nih.gov This core was, in turn, derived from a formylated dimer, which originated from the oxidative coupling of two phenol (B47542) monomers. nih.gov This highlights that the specific retrosynthetic strategy is highly dependent on the unique structural features of the target chaetoglobosin.

Key intermediates in these syntheses are often complex and require multi-step preparations. For example, the attempted synthesis of the chaetoglobosin D macrocycle was hampered by difficulties in forming a necessary Wittig salt, a key intermediate for olefination reactions to build the macrocycle. gu.se The successful synthesis of any chaetoglobosin hinges on the efficient and stereocontrolled construction of these crucial intermediates.

The control of stereochemistry is arguably the most critical aspect of synthesizing chaetoglobosins, which can possess numerous stereogenic centers. Chemists employ various stereoselective and stereocontrolled methods to achieve the correct three-dimensional arrangement of atoms.

In the total synthesis of chaetoglobin A, a vanadium-catalyzed atroposelective oxidative phenol coupling was a key step. nih.gov This reaction was used to create the axial chirality of a bisphenol dimer intermediate with high diastereoselectivity (>15:1 dr). nih.gov However, it was found that this established axial chirality did not effectively direct the subsequent formation of tertiary alcohol centers, leading to a mixture of diastereomers. nih.gov This demonstrates the profound challenge of controlling stereochemistry across multiple reaction steps.

Other strategies for stereocontrol in the synthesis of related alkaloids include the use of rationally designed chiral auxiliaries. sci-hub.se For example, a sulfinamide chiral auxiliary was employed in the concise enantioselective synthesis of fragments for communesin alkaloids. sci-hub.se Diastereoselective epoxidation is another powerful tool used to install specific stereocenters. sci-hub.se For complex ring systems, the inherent conformational constraints of the molecule can also be exploited to direct the stereochemical outcome of a reaction, as seen in the reduction of a tetracyclic intermediate during the synthesis of (-)-chaetominine. researchgate.net

The biosynthesis of chaetoglobosins provides significant inspiration for laboratory synthesis strategies. beilstein-journals.org In nature, these compounds are assembled by hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) enzymes. apsnet.orgbeilstein-journals.org This enzymatic machinery constructs a linear polyketide-amino acid chain, which then undergoes a series of cyclizations, including a key intramolecular Diels-Alder reaction, to form the characteristic fused-ring system. beilstein-journals.orgmdpi.com

Synthetic chemists have adopted this bioinspired Diels-Alder strategy to construct the isoindolone core. beilstein-journals.org The synthesis of cytochalasin D, for example, successfully implemented a late-stage intramolecular Diels-Alder reaction to form the tricyclic core from a linear precursor. beilstein-journals.org Similarly, efforts toward synthesizing chaetoglobosin D also targeted an intramolecular Diels-Alder reaction for the construction of the isoindolone core. gu.se These bioinspired routes, while elegant, must overcome challenges like controlling the regioselectivity and stereoselectivity of the cyclization in a laboratory setting, which nature achieves with precisely evolved enzymes. mdpi.com

Semisynthesis for Analogue Generation

Given the difficulty of total synthesis, semisynthesis offers a more practical and efficient route to generate novel chaetoglobosin analogues for biological evaluation. nih.gov This approach uses readily available, naturally occurring chaetoglobosins as starting materials for chemical modification. nih.govnih.gov

Naturally abundant compounds like chaetoglobosin A and chaetoglobosin C serve as excellent starting points for semisynthesis. nih.gov An effective biomimetic transformation has been developed to convert these compounds into more complex analogues. For example, chaetoglobosin A and C, which contain an epoxide, can be transformed into penochalasin I and penochalasin K, respectively. nih.gov This reaction creates a new six-cyclic fused ring system through the formation of a C-5 to C-2' bond, demonstrating a simple method for elaborating the core structure. nih.gov

Another approach to generating diversity is the chemical modification of crude fungal extracts. Treating extracts of Chaetomium madrasense with hydrazine (B178648) monohydrate led to the isolation of three new hydrazine-containing derivatives, chaetoglobosins B1-B3, which are not produced naturally by the fungus. nih.gov This "diversity-enhanced extracts" strategy provides a rapid method for producing novel chemical libraries from natural product sources. nih.gov

Beyond simple functional group modification, semisynthesis can be used to achieve significant diversification of the chaetoglobosin core structure. The goal is to create analogues with altered ring systems or substitution patterns, which can lead to improved or novel biological activities. mdpi.com

The transformation of chaetoglobosins A and C into penochalasins K and I is a prime example of core structure diversification, resulting in an unusual 6/5/6/5/6/13 fused ring system. nih.gov Other modifications can involve creating heterodimers. For instance, aureochaeglobosins A–C were discovered as natural products formed from a [4+2] cycloaddition between a chaetoglobosin and an aureonitol (B1264973) derivative, representing the first examples of chaetoglobosin adducts. acs.org Such strategies could potentially be mimicked in the lab to create new dimeric structures. Furthermore, the discovery of pseudeurglobosin A, which possesses a novel cyclized chaetoglobosin skeleton, suggests that intramolecular cyclizations can be a fruitful avenue for diversifying the core structure. rsc.org These approaches allow chemists to explore chemical space around the natural product scaffold, leading to the discovery of compounds with potentially enhanced therapeutic properties.

Advanced Analytical Methodologies for Chaetoglobosin R Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental in the isolation and quantitative analysis of chaetoglobosin R from complex mixtures, such as fungal extracts.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of chaetoglobosins. mdpi.comfrontiersin.orgfrontiersin.org In the study of this compound, HPLC is often used in a preparative or semi-preparative manner for its isolation from fungal fermentation broths. acs.orgnih.gov For instance, after initial fractionation of an extract, HPLC with a C18 reversed-phase column is frequently employed. mdpi.comfrontiersin.orgelsevier.es The mobile phase typically consists of a gradient of an organic solvent like methanol (B129727) or acetonitrile (B52724) in water. frontiersin.orgelsevier.es Detection is commonly performed using a Diode Array Detector (DAD), which allows for the monitoring of specific wavelengths, such as 220 nm and 280 nm, characteristic of the chaetoglobosin chromophore. nih.govmdpi.com

A typical HPLC-based isolation of this compound might involve initial chromatography on a C18 column with a methanol/water gradient, followed by further purification using a different solvent system, such as ethyl acetate (B1210297)/petroleum ether, on a Diol column. acs.org The purity and quantity of the isolated this compound can then be determined by analytical HPLC. mdpi.comfrontiersin.org

Table 1: Exemplary HPLC Parameters for Chaetoglobosin Analysis

| Parameter | Value |

| Column | C18 ODS (4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile and water (45:55) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 227 nm |

| Column Temperature | 25 °C |

This table is based on data for the analysis of Chaetoglobosin A, a closely related compound, and illustrates typical conditions. elsevier.es

Supercritical Fluid Chromatography (SFC) is an emerging technique that offers advantages over traditional HPLC, including higher speed and reduced organic solvent consumption. shimadzu.com SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the main mobile phase. researchgate.net This technique is particularly well-suited for the separation of chiral compounds and complex natural products. shimadzu.com While specific applications of SFC for the analysis of this compound are not extensively documented, its utility in separating structurally related compounds suggests its potential in this area. scispace.comnih.gov The inherent normal phase conditions of SFC provide a low dielectric constant environment, which can be advantageous for separating polar compounds like chaetoglobosins. nih.gov

Spectroscopic Techniques for Structural Elucidation and Conformation Analysis

Spectroscopic methods are indispensable for determining the complex three-dimensional structure and stereochemistry of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural analysis of organic molecules, including the determination of stereochemistry. semanticscholar.orgoup.com For this compound, 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, and NOESY) NMR experiments are crucial for assigning the chemical shifts of all protons and carbons and for establishing the connectivity and relative stereochemistry of the molecule. acs.orgmdpi.com

The stereochemistry of this compound has been established through detailed analysis of its NMR spectra. semanticscholar.org Specifically, Nuclear Overhauser Effect Spectroscopy (NOESY) experiments are key to determining the relative configuration of stereocenters. For example, in a study differentiating this compound from its epimer, chaetoglobosin Q, NOESY correlations were critical. acs.org In this compound, a NOE correlation is observed between H-7 and H-3, while in chaetoglobosin Q, this correlation is absent. acs.org This, along with other NOE data, confirmed that this compound is the C-6 epimer of chaetoglobosin Q. acs.org

Table 2: Key ¹H NMR Signals for this compound in CDCl₃

| Proton | Chemical Shift (ppm) | Multiplicity | J-coupling (Hz) |

| H-7 | 3.57 | d | J(7,8) = 10.0 |

| H-8 | 2.06 | m |

These signals are diagnostic for the D-type perhydro-isoindolone moiety and the presence of a free hydroxyl group at C-7. semanticscholar.org

Mass Spectrometry (MS) is a vital technique for determining the molecular formula and obtaining structural information about this compound. mdpi.comnih.gov High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is typically used to determine the exact molecular formula of the compound. acs.org

Tandem Mass Spectrometry (MS/MS) provides valuable information about the fragmentation patterns of chaetoglobosins, which can aid in their identification and structural characterization. mdpi.comnih.govresearchgate.net A diagnostic fragmentation ion for chaetoglobosins is often observed at m/z 184.9, corresponding to the tryptophan-containing moiety. mdpi.com The development of diagnostic fragmentation filtering methods allows for the efficient screening of complex mixtures for the presence of chaetoglobosins and other related cytochalasins. nih.govresearchgate.net

Chemoinformatics and Computational Approaches

Chemoinformatics combines chemistry with computer and information science to aid in the analysis of chemical data. d-nb.inforesearchgate.net While specific chemoinformatic studies focusing solely on this compound are not widely published, the field offers powerful tools for natural product research. chemrxiv.orgfrontiersin.org

Computational approaches, such as molecular modeling, can be used to predict the three-dimensional structure and conformation of this compound. These models can be refined using experimental data from NMR spectroscopy. Furthermore, chemoinformatic databases and tools like antiSMASH can be used to analyze the biosynthetic gene clusters of the producing fungus, Chaetomium globosum, providing insights into the biosynthesis of this compound and related compounds. frontiersin.orgbiorxiv.org These computational methods are increasingly becoming an integral part of natural product discovery and characterization, helping to organize and analyze the vast amount of data generated by modern analytical techniques. researchgate.net

Molecular Docking for Target Interaction Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, this technique is instrumental in identifying potential protein targets and elucidating the specific interactions that govern its biological activity.

Research has utilized molecular docking to screen for the biological targets of various natural compounds, including this compound. In one such study, the binding affinity of a library of natural products was evaluated against the helicase enzyme of the Tobacco mosaic virus (ToMV), a crucial enzyme for viral RNA replication. klu.edu.tr In this screening, this compound was identified as a compound with significant binding potential. klu.edu.tr

The primary output of a molecular docking study is the binding energy, which indicates the strength of the interaction between the ligand (this compound) and the protein target. A more negative binding energy suggests a more stable and favorable interaction. The study involving the ToMV helicase provides a specific binding energy for this compound, as detailed in the table below.

Table 1: Molecular Docking Results for this compound

| Compound | Target Protein | PDB ID | Binding Energy (kcal/mol) |

|---|---|---|---|

| This compound | ToMV Helicase | 3vkw | -9.1 |

Data from the 3rd International Natural Science, Engineering and Material Technologies Conference (NEM 2023) full text book. klu.edu.tr

While the binding energy provides a quantitative measure of the interaction, a deeper understanding is gained by analyzing the specific molecular interactions. These can include hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and the amino acid residues of the protein's binding pocket. Although the specific interacting residues for this compound with ToMV helicase were not detailed in the available literature, studies on closely related chaetoglobosins, such as chaetoglobosin U, have shown interactions with proteins like ferritin and albumin, highlighting the potential for this class of compounds to form strong and specific interactions with biological macromolecules.

Molecular Dynamics Simulations for Conformational Analysis

An MD simulation of a molecule like this compound would involve placing the molecule in a simulated physiological environment (typically a water box with ions) and calculating the forces between atoms over a specific period. The resulting trajectory provides a wealth of information about the molecule's behavior, including:

Conformational Flexibility: MD simulations can reveal which parts of the this compound molecule are rigid and which are flexible. This is crucial for understanding how the molecule might adapt its shape to bind to different protein targets.

Stable Conformational States: The simulations can identify the most energetically favorable three-dimensional structures (conformers) of this compound in solution. This information is vital for understanding its bioactive conformation.

Interaction Dynamics: When simulated in complex with a target protein, MD can show how the interactions change over time, providing a more realistic picture than the static view offered by molecular docking.

The analysis of an MD trajectory often involves the calculation of various parameters, such as the root-mean-square deviation (RMSD) to assess structural stability and the root-mean-square fluctuation (RMSF) to identify flexible regions.

Given the structural similarities within the chaetoglobosin family, it is reasonable to infer that this compound possesses a complex and dynamic conformational profile, which is essential for its biological function. Future research employing MD simulations will be invaluable in fully characterizing the dynamic behavior of this compound and its interactions with biological systems.

Future Perspectives and Research Trajectories

Elucidation of Undiscovered Biosynthetic Pathways for Chaetoglobosin R

The biosynthesis of chaetoglobosins is a complex process orchestrated by a series of specialized enzymes. jst.go.jp The core scaffold is typically assembled by a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) enzyme, which fuses a polyketide chain with an amino acid, tryptophan in the case of chaetoglobosins. frontiersin.orgplos.org Subsequent tailoring steps, involving enzymes like oxidoreductases and transferases, introduce structural diversity and are responsible for the array of chaetoglobosin analogues found in nature. nih.gov

While the biosynthetic gene cluster (BGC) for chaetoglobosin A has been identified in fungi such as Chaetomium globosum, the specific enzymatic machinery responsible for producing this compound remains unknown. jst.go.jpplos.org Future research must focus on identifying the unique tailoring enzymes that generate the specific oxidation pattern of this compound. Key research objectives include:

Genome Mining: Systematically searching the genomes of this compound-producing fungal strains, such as Chaetomium globosum, to identify putative BGCs. acs.org Comparison with known chaetoglobosin BGCs, like those for chaetoglobosin A and P, can help pinpoint candidate genes. frontiersin.org

Gene Disruption Studies: Employing targeted gene knockout or silencing techniques, such as CRISPR-Cas9 or RNAi, to systematically delete or suppress the expression of candidate tailoring enzymes (e.g., cytochrome P450s, monooxygenases) within the identified BGC. jst.go.jpresearchgate.net Analysis of the resulting metabolite profiles would confirm the function of these enzymes in the formation of this compound.

Heterologous Expression: Expressing the candidate genes in a heterologous host, such as Saccharomyces cerevisiae or Aspergillus nidulans, to characterize the function of individual enzymes and reconstitute parts of the biosynthetic pathway in vivo. nih.gov

Activation of Silent BGCs: Many fungal BGCs are not expressed under standard laboratory conditions. nih.govnih.gov Applying strategies to activate these "silent" clusters, such as epigenetic modification or co-cultivation, could lead to the discovery of the this compound pathway or even novel related compounds. mdpi.com

Comprehensive Mapping of Molecular Interaction Networks and Cellular Targets

The primary biological target for most chaetoglobosins is filamentous actin, leading to the disruption of the cellular cytoskeleton. acs.orgfrontiersin.orgmdpi.com This interaction inhibits critical cellular functions, including division, motility, and maintenance of cell shape. frontiersin.org However, an early study noted that while many chaetoglobosins were cytotoxic to P388 murine leukemia cells, this compound was inactive, suggesting a more nuanced or distinct interaction profile. acs.org A comprehensive understanding requires moving beyond actin to map the full network of molecular interactions.

Future research should aim to:

Identify Protein Binding Partners: Utilize unbiased, large-scale proteomic approaches to identify the complete set of proteins that interact with this compound. Techniques such as affinity purification-mass spectrometry (AP-MS), where this compound is immobilized to a resin to "pull down" its binding partners from cell lysates, are crucial.

Analyze Downstream Signaling: Investigate how the interaction of this compound with its target(s) perturbs cellular signaling networks. Transcriptomic (RNA-seq) and proteomic analyses of cells treated with the compound can reveal which pathways are affected. frontiersin.orgnih.gov This could uncover links to pathways not previously associated with chaetoglobosins, such as specific kinase cascades or metabolic regulation.

Utilize Network Biology Tools: Employ computational tools like STRING and pathway analysis databases (e.g., KEGG) to construct and analyze the protein-protein interaction networks and cellular pathways affected by this compound. frontiersin.orginformaticsjournals.co.in This can help visualize the global cellular response and predict functional outcomes.

Development of Engineered Strains for Enhanced Production and Analogue Synthesis

The natural yield of many secondary metabolites, including chaetoglobosins, is often low, hindering large-scale research and development. mdpi.com Metabolic engineering of the producing fungus offers a powerful strategy to overcome this limitation. Lessons learned from enhancing the production of chaetoglobosin A can be directly applied to this compound. researchgate.net

Key strategies for future development include:

Overexpression of Pathway Genes: Once the BGC for this compound is identified, increasing the expression of key genes, such as the core PKS-NRPS and positive regulatory factors, can significantly boost production.

Deletion of Competing Pathways: Fungal genomes contain numerous BGCs that compete for the same precursor molecules. Deleting the key synthases of competing pathways can redirect metabolic flux towards this compound biosynthesis. nih.gov

Optimization of Fermentation: Fine-tuning culture conditions, including medium composition, pH, temperature, and the addition of specific metal ions, is critical for maximizing production in engineered strains. mdpi.comresearchgate.net

The promiscuity of biosynthetic enzymes, particularly the tailoring enzymes, can be exploited for "unnatural" natural product synthesis. nih.gov By introducing and expressing tailoring enzymes from different BGCs into a this compound-producing strain, it is possible to generate novel analogues with potentially improved or new biological activities.

| Table 1: Potential Genetic Engineering Strategies for Enhanced this compound Production | | :--- | :--- | :--- | :--- | | Strategy | Gene Target Example (from Chaetoglobosin A studies) | Rationale | Potential Outcome | | Negative Regulator Knockout | CgXpp1 | Deleting a transcriptional repressor to upregulate the biosynthetic gene cluster. mdpi.commdpi.com | Increased expression of biosynthetic genes and higher yield. | | Efflux Pump Overexpression | CgMfs | Increasing the export of the compound to avoid intracellular accumulation and feedback inhibition. mdpi.comnih.gov | Enhanced secretion and total production. | | Competitive Pathway Deletion | Cgpks11 | Eliminating a competing polyketide synthase to increase precursor availability for the target pathway. nih.gov | Redirection of metabolic flux towards this compound. | | Biosynthetic Gene Overexpression | CgcheA (PKS-NRPS) | Increasing the amount of the core synthase enzyme to boost the primary synthesis rate. plos.org | Higher production of the core scaffold. |

This table is based on strategies successfully applied to Chaetoglobosin A and proposed for this compound.

Exploration of Novel Biological Activities and Associated Mechanisms Beyond Current Understanding

The known biological activities of chaetoglobosins are broad, including antifungal, cytotoxic, and phytotoxic effects. nih.gov this compound has been specifically noted for its antifungal properties. nih.govresearchgate.net However, its reported lack of activity in certain cancer cell assays where its analogues are potent suggests a unique biological profile that warrants deeper investigation. acs.org

Future research should focus on:

Broad-Spectrum Bioactivity Screening: Testing pure this compound against a wide and diverse range of biological targets, including panels of human cancer cell lines, pathogenic bacteria and fungi (especially drug-resistant strains), viruses, and parasites.

Phenotypic Screening: Utilizing high-content imaging and other phenotypic screening platforms to observe the effects of this compound on cell morphology, organelle function, and other complex cellular processes to uncover unexpected activities.

Investigating Novel Mechanisms: If new activities are discovered, detailed mechanistic studies will be required. For example, if anti-inflammatory activity is observed, investigations would focus on its effect on cytokine production, NF-κB signaling, and inflammasome activation.

Structure-Activity Relationship (SAR) Studies: Comparing the activity of this compound with that of its close structural isomers, such as chaetoglobosin Q (the C-6 epimer), can provide critical insights into how subtle stereochemical changes influence biological function. acs.org

| Table 2: Selected Biological Activities of Chaetoglobosin Analogues | | :--- | :--- | :--- | | Compound | Reported Biological Activities | Reference(s) | | Chaetoglobosin A | Cytotoxic, Antifungal, Antibacterial, Phytotoxic, Nematicidal | acs.orgmdpi.comapsnet.org | | Chaetoglobosin P | Antifungal (against Cryptococcus neoformans) | frontiersin.org | | Chaetoglobosin Q | Cytotoxic (P388 murine leukemia cell line) | acs.org | | This compound | Antifungal; Inactive against P388 murine leukemia cell line | nih.govacs.orgresearchgate.net | | Chaetoglobosin T | Antitumor, Antifungal, Antibacterial | nih.govacs.org |

Advanced Synthetic Methodologies for Accessing Structurally Diverse this compound Analogs

While biosynthetic and semi-synthetic approaches are powerful, total chemical synthesis provides ultimate control and access to analogues that are inaccessible through biological methods. The structural complexity of this compound, with its polycyclic architecture and multiple stereocenters, presents a significant challenge that drives innovation in synthetic organic chemistry.

Future synthetic research should prioritize:

Efficient and Convergent Total Synthesis: Developing a robust and scalable total synthesis route. This would likely involve a convergent strategy, where the main structural fragments—the perhydroisoindolone core and the macrocycle—are synthesized separately before being joined.

Stereoselective Methodologies: Creating new catalytic and stereoselective reactions to precisely control the configuration of each stereocenter, which is critical for biological activity.

Diversity-Oriented Synthesis (DOS): Using the developed synthetic route to create a library of this compound analogues. This involves systematically modifying different parts of the molecule to probe the structure-activity relationship (SAR) and optimize for a desired biological activity.

Chemoenzymatic Synthesis: Combining the strengths of chemical synthesis and enzymatic catalysis. For example, a synthetic core could be modified by isolated tailoring enzymes (e.g., P450s) to perform specific late-stage oxidations that are difficult to achieve with traditional chemical reagents. nih.gov The development of such hybrid approaches could provide efficient access to a wide range of novel and valuable this compound-based compounds.

Q & A

Q. What are the primary methodologies for isolating and purifying chaetoglobosin R from fungal sources?

this compound is typically isolated via solvent extraction (e.g., ethyl acetate or methanol) followed by chromatographic techniques. Column chromatography (silica gel or Sephadex LH-20) and preparative HPLC are critical for purification . Key parameters include solvent gradients (e.g., MeOH:H₂O or CHCl₃:MeOH) and detection wavelengths (UV at 254 nm). Confirmation of purity requires NMR (¹H, ¹³C) and HR-MS analysis, with comparisons to published spectral data .

Q. How can researchers validate the structural identity of this compound?

Structural validation relies on tandem spectroscopic and spectrometric techniques:

- NMR : Assign signals using 2D experiments (COSY, HSQC, HMBC) to confirm the cytochalasan backbone and substituents.

- HR-MS : Match observed [M+H]⁺ ions with theoretical values (e.g., C₃₂H₃₉NO₅ requires m/z 534.2853).

- X-ray crystallography (if feasible) resolves absolute configuration .

Q. What in vitro bioassays are commonly used to assess this compound’s biological activity?

Standard assays include:

- Cytotoxicity : MTT or SRB assays against cancer cell lines (e.g., HeLa, MCF-7).

- Antimicrobial activity : Disk diffusion or microdilution against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans).

- Anti-inflammatory : Inhibition of NO production in LPS-induced macrophages .

Advanced Research Questions

Q. How can contradictory data on this compound’s bioactivity be resolved?

Discrepancies in bioactivity (e.g., cytotoxicity IC₅₀ values) may stem from:

- Strain-specific production : Fungal host (e.g., Chaetomium globosum vs. endophytic strains) influences secondary metabolite profiles.

- Assay variability : Standardize protocols (e.g., cell passage number, incubation time).

- Compound stability : Test degradation under assay conditions via LC-MS . Solution : Conduct comparative studies using identical fungal strains and harmonized bioassays, with dose-response validation .

Q. What strategies address challenges in synthesizing this compound derivatives?

Key hurdles include the compound’s complex macrocyclic structure. Methodological approaches:

- Semisynthesis : Modify natural this compound via regioselective acetylation or oxidation.

- Biosynthetic engineering : Knockout or overexpression of polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS) genes in fungal hosts.

- Computational modeling : Predict reactive sites using DFT calculations or molecular docking .

Q. How can researchers design studies to elucidate this compound’s mode of action?

Integrate multi-omics and phenotypic screening:

- Transcriptomics : RNA-seq to identify differentially expressed genes in treated cells.

- Proteomics : SILAC or TMT labeling to track protein interaction networks.

- Chemical proteomics : Use biotinylated this compound probes to isolate target proteins .

Methodological Guidance

Q. What criteria should guide the selection of fungal strains for this compound production?

Prioritize strains with:

- Genetic tractability : Availability of transformation protocols (e.g., Agrobacterium-mediated).

- High yield : Screen via LC-MS/MS quantification.

- Ethical compliance : Adhere to Nagoya Protocol for biodiversity access .

Q. How to optimize fermentation conditions for enhanced this compound yield?

Use response surface methodology (RSM) to test variables:

- Carbon/nitrogen sources : Mannitol, glucose, or peptone.

- pH/temperature : Typically 25–28°C, pH 6.5–7.0.

- Elicitors : Add salicylic acid or heavy metals (e.g., Cu²⁺) to stress cultures .

Data Analysis and Reporting

Q. What statistical approaches are appropriate for dose-response studies of this compound?

Q. How to contextualize this compound findings within existing literature?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.